(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole
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Overview
Description
(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole is a synthetic organic compound that features an indole moiety, a hydrazone linkage, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole typically involves the condensation of 1H-indole-3-carbaldehyde with 2-hydrazinyl-4,5-diphenylthiazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential activity as an anticancer or antimicrobial agent, although specific studies would be required to confirm such activities.
Industry
In industry, the compound could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The indole moiety is known to interact with various biological targets, which could be a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole
- (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylimidazole
- (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylpyrazole
Uniqueness
The uniqueness of this compound lies in its combination of an indole moiety with a thiazole ring, which may confer distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C24H18N4S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-4,5-diphenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H18N4S/c1-3-9-17(10-4-1)22-23(18-11-5-2-6-12-18)29-24(27-22)28-26-16-19-15-25-21-14-8-7-13-20(19)21/h1-16,25H,(H,27,28)/b26-16+ |
InChI Key |
RTRJEGGGIOPGAG-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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